4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Overview
Description
4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperazine moiety, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the piperazine intermediate.
Triazine Ring Formation: The piperazine intermediate is then reacted with cyanuric chloride to form the triazine ring. This reaction is usually carried out in the presence of a base such as triethylamine.
Morpholine Substitution: The final step involves the substitution of a chlorine atom on the triazine ring with morpholine. This reaction is typically conducted in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Pharmacology: The compound is investigated for its binding affinity to various receptors and its potential as a drug candidate.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Industry: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- 4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Uniqueness
4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain receptors and contributes to its potential therapeutic effects.
Properties
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2/c1-27-16-5-3-2-4-15(16)25-8-6-24(7-9-25)14-17-21-18(20)23-19(22-17)26-10-12-28-13-11-26/h2-5H,6-14H2,1H3,(H2,20,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONIOHWQTNJCRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NC(=N3)N4CCOCC4)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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